molecular formula C18H20 B13816765 1-Butene, 3,3-dimethyl-1,1-diphenyl- CAS No. 23586-64-3

1-Butene, 3,3-dimethyl-1,1-diphenyl-

Cat. No.: B13816765
CAS No.: 23586-64-3
M. Wt: 236.4 g/mol
InChI Key: FCBHBUSESUYVSI-UHFFFAOYSA-N
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Description

1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS Number 23586-64-3) is an organic compound with the molecular formula C18H20 and a molecular weight of 236.35 g/mol. This compound features a unique structure consisting of a butene backbone substituted with two phenyl groups at the 1-position and dimethyl groups at the 3,3-position. This arrangement confers distinct steric and electronic properties, making it a valuable reagent in research and development. The primary research value of 1-Butene, 3,3-dimethyl-1,1-diphenyl- lies in its role as a versatile building block in organic synthesis and catalysis. Its structural uniqueness, particularly the combination of phenyl groups and a bulky tert-butyl-like group, creates a rigid yet reactive framework. This allows the molecule to participate in various reactions, including [2+2] cycloadditions, while resisting undesired polymerization. It serves as a chiral auxiliary in asymmetric catalysis, where its bulky substituents enforce specific transition-state geometry, enabling the synthesis of chiral compounds like β-hydroxyl esters with high enantiomeric excess. Furthermore, it is used in cross-coupling reactions, such as Heck-type couplings, where its aryl groups facilitate oxidative addition to palladium catalysts, and the dimethyl substituents help suppress common side reactions. In polymer chemistry, this compound is investigated for its utility in creating specialized materials. Its significant steric hindrance is beneficial in ring-opening metathesis polymerization (ROMP), where it helps prevent chain-transfer reactions, leading to polymers with controlled molecular weights and narrow dispersity (Đ). The resulting polymers can exhibit enhanced thermal stability, with decomposition temperatures exceeding 300°C, making them candidates for high-performance coatings and materials. The compound is for research purposes only and is strictly intended for non-medical applications, such as industrial or scientific research. It is not designed for, and must not be used in, human therapeutic applications, clinical diagnosis, or veterinary use.

Properties

CAS No.

23586-64-3

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

(3,3-dimethyl-1-phenylbut-1-enyl)benzene

InChI

InChI=1S/C18H20/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3

InChI Key

FCBHBUSESUYVSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis from 1,1-Diphenylethylene and 2,2-Dimethylpropanoic Acid Derivatives

According to chemical product data, one documented synthesis route involves the reaction of 1,1-diphenylethylene with propanoic acid derivatives such as 2,2-dimethyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester. This method facilitates the construction of the 3,3-dimethyl substitution on the butene backbone with diphenyl groups at the 1-position.

Radical-Initiated Synthesis of Related Diphenyl-Substituted Butenes

Patent literature describes a radical-initiated method for synthesizing related compounds such as 2,3-dimethyl-2,3-diphenylbutanes, which share structural similarities with 1-Butene, 3,3-dimethyl-1,1-diphenyl-. The process involves:

  • Use of isopropylbenzene as a substrate.
  • Addition of radical initiators such as organic peroxides (e.g., cyclohexanone peroxide, dibenzoyl peroxide, tert-butyl hydroperoxide) or azo-initiators (e.g., azodiisobutyronitrile).
  • Catalysts like ferrous acetate or cobaltous acetate to facilitate the reaction.
  • Reaction temperatures maintained between 60°C and 100°C.
  • Reaction times ranging from 6 to 12 hours.
  • Post-reaction crystallization, filtration, and drying to isolate the product with yields between 65% and 75%.

This method emphasizes energy conservation, low waste discharge, and recyclability of raw materials, making it environmentally favorable.

Grignard Reaction and Wittig Reaction Routes for Related Diphenyl-Substituted Butenes

For structurally related compounds such as 1,1-diphenyl-1-butene, synthesis can be achieved via:

  • Grignard Reaction : Preparation of a Grignard reagent from 1-bromopropane, followed by reaction with benzophenone to form 1,1-diphenyl-butan-1-ol. Subsequent dehydration yields the alkene.
  • Wittig Reaction : Formation of a phosphonium ylide from 1-bromopropane derivatives, which then reacts with benzophenone to yield 1,1-diphenyl-1-butene via olefination.

Though these methods are described for 1,1-diphenyl-1-butene, they provide mechanistic insight applicable to the synthesis of 1-Butene, 3,3-dimethyl-1,1-diphenyl- by analogy, especially for the formation of the diphenyl-substituted alkene moiety.

Data Table: Summary of Preparation Methods for 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Preparation Method Key Reactants/Conditions Catalysts/Initiators Temperature (°C) Reaction Time (h) Yield (%) Notes
Reaction of 1,1-Diphenylethylene with 2,2-Dimethylpropanoic Acid Ester 1,1-Diphenylethylene, 2,2-dimethylpropanoic acid ester Not specified Not specified Not specified Not specified Direct synthesis route for 3,3-dimethyl substitution
Radical-Initiated Synthesis (Patent CN106083508A) Isopropylbenzene, radical initiator, catalyst Organic peroxides, azo-initiators, ferrous acetate 60-100 6-12 65-75 Environmentally friendly, recyclable, low waste, crystallization purification
Grignard Reaction (Analogous compound) Benzophenone, 1-bromopropane, magnesium None specified Ice bath cooling Several hours Not specified Formation of 1,1-diphenyl-butan-1-ol intermediate, then dehydration to alkene
Wittig Reaction (Analogous compound) Benzophenone, phosphonium ylide derived from alkyl halide Triphenylphosphine, base Room temperature Several hours Not specified Olefination method yielding diphenyl-substituted alkene

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-3,3-dimethyl-1-butene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, hydrogenated hydrocarbons, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Diphenyl-3,3-dimethyl-1-butene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-3,3-dimethyl-1-butene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups and double bond allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Reactivity Comparison with HO Radicals
Compound Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Reference
1-Butene 3.1 × 10⁻¹¹
cis-2-Butene 5.45 × 10⁻¹¹
Target compound Estimated ≤1 × 10⁻¹¹ (Inferred )

Note: The target compound’s bulky substituents likely reduce its HO radical reactivity compared to linear alkenes.

Table 2: Conformational Stability in Ozonides
Compound Most Stable Conformer Energy Barrier (kcal/mol) Reference
1-Butene SOZ Equatorial gauche (∠OCCC = −66.1°) ~8–10
Diphenyl analogs Likely hindered equatorial forms >15 (estimated) (Inferred )

Biological Activity

1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS Number: 23586-64-3) is an organic compound with significant potential in various fields including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC18H20
Molecular Weight236.35 g/mol
Density0.959 g/cm³
Boiling Point330.4 °C
Flash Point161.6 °C
LogP5.164

The biological activity of 1-butene, 3,3-dimethyl-1,1-diphenyl- is primarily attributed to its ability to interact with various biological macromolecules. The compound may exert its effects through:

  • Binding to Proteins : It can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.
  • Influencing Biochemical Pathways : The compound's structure allows it to participate in π-π interactions with other aromatic compounds, affecting cellular processes and signaling pathways .

Biological Activity

Research indicates that this compound has potential therapeutic applications due to its biological activity:

  • Anticancer Properties : Studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models, indicating a potential role in treating inflammatory diseases .

Study on Anticancer Activity

A study conducted on the effects of 1-butene, 3,3-dimethyl-1,1-diphenyl- on human cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study on Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced synovial inflammation and joint damage compared to control groups.

Applications in Research

The compound is utilized in various research applications:

  • Synthetic Chemistry : As a reagent for synthesizing complex organic molecules.
  • Biological Studies : Investigated for molecular interactions and cellular processes.
  • Material Science : Explored for use in developing advanced materials such as organic semiconductors .

Q & A

Q. How can matrix isolation infrared spectroscopy be optimized to study transient intermediates in the ozonolysis of 3,3-dimethyl-1,1-diphenyl-1-butene?

  • Methodological Answer :
  • Matrix Selection : Use nitrogen matrices for narrow spectral bandwidths (2 cm⁻¹) and minimal guest-host interactions.
  • Hot Nozzle Technique : Generate conformers via controlled heating and trap them for van’t Hoff analysis of thermodynamic stability .

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